Ethyl 2-[(3-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3-ETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes an ethoxybenzamido group and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(3-ETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring.
Introduction of the Ethoxybenzamido Group: This step involves the reaction of the benzothiophene intermediate with an ethoxybenzamido reagent under controlled conditions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
ETHYL 2-(3-ETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-ETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-(3-ETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives to highlight its uniqueness:
ETHYL 3-ETHOXYBENZOATE: This compound shares a similar ethoxybenzamido group but lacks the tetrahydrobenzothiophene core.
ETHYL 2-[2-(3-ETHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE: This compound has a thiazole ring instead of the benzothiophene ring, leading to different chemical properties and applications.
The unique structure of ETHYL 2-(3-ETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[(3-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-3-24-14-9-7-8-13(12-14)18(22)21-19-17(20(23)25-4-2)15-10-5-6-11-16(15)26-19/h7-9,12H,3-6,10-11H2,1-2H3,(H,21,22) |
InChI Key |
NXICZQUMQZJCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Origin of Product |
United States |
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